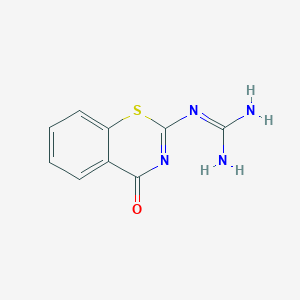

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

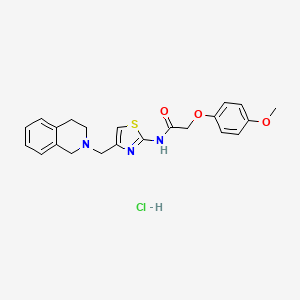

“N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” is a chemical compound with the molecular formula CHNOS . It has an average mass of 282.317 Da and a monoisotopic mass of 282.046295 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 4H-3,1-Benzothiazin-4-ones, often starts from anthranilic acid derivatives . The presence of acidic hydrogen atoms in these structures enables the preparation of alkyl derivatives and the creation of combinatorial libraries . The starting 1,3-benzothiazin-4-ones were obtained from the commercially available 2-mercaptobenzoic acid .Molecular Structure Analysis

The molecular structure of “this compound” is nonplanar . In molecules similar to it, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .Chemical Reactions Analysis

The alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives has been studied . Sodium salt of 3 Н - benzo [ e ] [1,3]thiazine-2,4-dione is easily alkylated at position 3 .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm 3 . It has a molar refractivity of 79.7±0.5 cm 3, and its polar surface area is 84 Å 2 . The compound also has a polarizability of 31.6±0.5 10 -24 cm 3 and a molar volume of 207.1±7.0 cm 3 .Scientific Research Applications

Synthesis and Bioactivity

- N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine derivatives have been synthesized for various biological activities. For instance, N-Aryl-N',N"-bis(benzothiazol-2-yl)guanidines show promise in the synthesis of 1-benzothiazol-2-yl-2-arylimino-s-triazolo[5,1-b]benzothiazoles (Anitha, Sridevi, & Reddy, 1996).

- Similarly, new methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides synthesized from 2-aminobenzothiazole derivatives exhibited anti-influenza activity (Liu & Cao, 2008).

Quantitative Structure-Activity Relationships (QSAR)

- QSAR studies of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines revealed that the length of the 4-substituent was parabolically related to Na/H exchange inhibitory activities. This indicates a strong relationship between molecular structure and biological activity (Yamamoto et al., 1998).

Antibacterial and Antioxidant Activities

- Research on N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides synthesized from saccharine showed potential antioxidant and antibacterial activities (Ahmad et al., 2010).

Potential Antituberculosis Agents

- Sulfadiazine Guanidyl Derivatives, incorporating the guanidine functionality, were synthesized and studied for their potential as antituberculosis agents. The guanidine group's ability to enhance activity and interact with enzymes or receptors was highlighted (Bhat et al., 2018).

Anti-HIV and Anticancer Activities

- Synthesis of N-(1,1-Dioxo-1,4,2-benzodithiazin-3-yl)guanidines and their transformations into other derivatives showed moderate anti-HIV-1 activity and anticancer activity (Brzozowski, 1995).

Future Directions

properties

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-8(11)13-9-12-7(14)5-3-1-2-4-6(5)15-9/h1-4H,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIFFNKAYEVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)

![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797019.png)

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)

![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)

![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)